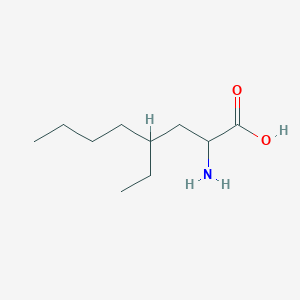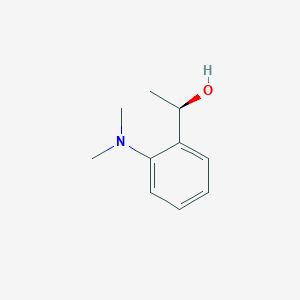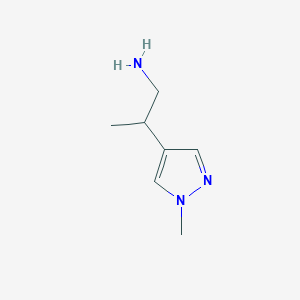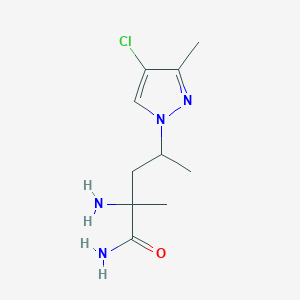
3-(Cyclopentyloxy)-2,2-dimethylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentyloxy)-2,2-dimethylpropanal is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a dimethylpropanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropanal typically involves the reaction of cyclopentanol with 2,2-dimethylpropanal under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the cyclopentanol and the aldehyde group of 2,2-dimethylpropanal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the cyclopentyloxy group, often in the presence of a base or acid catalyst.
Major Products
Oxidation: 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid.
Reduction: 3-(Cyclopentyloxy)-2,2-dimethylpropanol.
Substitution: Products depend on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
3-(Cyclopentyloxy)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Cyclopentyloxy)-2,2-dimethylpropanal exerts its effects involves its reactive aldehyde group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical reactions and potential biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentyloxy)-2,2-dimethylpropanol: The reduced form of the compound.
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid: The oxidized form of the compound.
3-(Cyclopentyloxy)-2,2-dimethylpropylamine: A derivative with an amine group instead of the aldehyde.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-cyclopentyloxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H18O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
UHUNHBHNRSNMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1CCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)







